Cas no 2098078-86-3 (3-(Ethoxymethyl)pyrrolidin-1-amine)

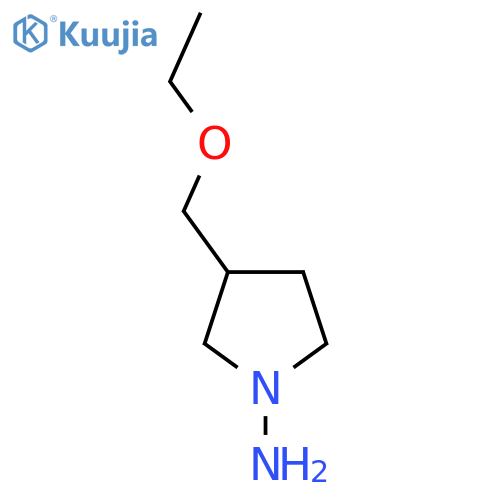

2098078-86-3 structure

商品名:3-(Ethoxymethyl)pyrrolidin-1-amine

3-(Ethoxymethyl)pyrrolidin-1-amine 化学的及び物理的性質

名前と識別子

-

- 2098078-86-3

- AKOS026709590

- F1907-5169

- 3-(ethoxymethyl)pyrrolidin-1-amine

- 1-Pyrrolidinamine, 3-(ethoxymethyl)-

- 3-(Ethoxymethyl)pyrrolidin-1-amine

-

- インチ: 1S/C7H16N2O/c1-2-10-6-7-3-4-9(8)5-7/h7H,2-6,8H2,1H3

- InChIKey: MUJQDNRBIKXPIF-UHFFFAOYSA-N

- ほほえんだ: O(CC)CC1CN(CC1)N

計算された属性

- せいみつぶんしりょう: 144.126263138g/mol

- どういたいしつりょう: 144.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 97.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 38.5Ų

じっけんとくせい

- 密度みつど: 0.975±0.06 g/cm3(Predicted)

- ふってん: 192.5±13.0 °C(Predicted)

- 酸性度係数(pKa): 8.02±0.40(Predicted)

3-(Ethoxymethyl)pyrrolidin-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E219236-100mg |

3-(Ethoxymethyl)pyrrolidin-1-amine |

2098078-86-3 | 100mg |

$ 95.00 | 2022-06-05 | ||

| TRC | E219236-1g |

3-(Ethoxymethyl)pyrrolidin-1-amine |

2098078-86-3 | 1g |

$ 570.00 | 2022-06-05 | ||

| Life Chemicals | F1907-5169-2.5g |

3-(ethoxymethyl)pyrrolidin-1-amine |

2098078-86-3 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-5169-0.25g |

3-(ethoxymethyl)pyrrolidin-1-amine |

2098078-86-3 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| Life Chemicals | F1907-5169-5g |

3-(ethoxymethyl)pyrrolidin-1-amine |

2098078-86-3 | 95%+ | 5g |

$1203.0 | 2023-09-07 | |

| Life Chemicals | F1907-5169-0.5g |

3-(ethoxymethyl)pyrrolidin-1-amine |

2098078-86-3 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| Life Chemicals | F1907-5169-1g |

3-(ethoxymethyl)pyrrolidin-1-amine |

2098078-86-3 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-5169-10g |

3-(ethoxymethyl)pyrrolidin-1-amine |

2098078-86-3 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| TRC | E219236-500mg |

3-(Ethoxymethyl)pyrrolidin-1-amine |

2098078-86-3 | 500mg |

$ 365.00 | 2022-06-05 |

3-(Ethoxymethyl)pyrrolidin-1-amine 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

2098078-86-3 (3-(Ethoxymethyl)pyrrolidin-1-amine) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 503537-97-1(4-bromooct-1-ene)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量